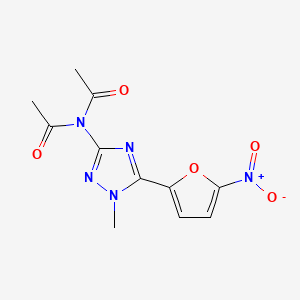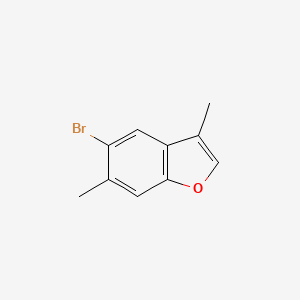
5-Bromo-3,6-dimethyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,6-dimethylbenzofuran is a heterocyclic compound with the molecular formula C10H9BrO. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3- and 6-positions of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the bromination of 3,6-dimethylbenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 5-position .
Another method involves the cyclization of appropriate precursors. For example, starting from 2,5-dibromo-3,6-dimethylphenol, cyclization can be induced using a base such as sodium hydride in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired benzofuran derivative .
Industrial Production Methods
Industrial production of 5-bromo-3,6-dimethylbenzofuran may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,6-dimethylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) in ethanol or copper powder in quinoline are commonly used.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylbenzofuran, while oxidation with potassium permanganate can produce 5-bromo-3,6-dimethylbenzofuran-2-carboxylic acid .
Aplicaciones Científicas De Investigación
5-Bromo-3,6-dimethylbenzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 5-bromo-3,6-dimethylbenzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by occupying the active site or interacting with key residues, leading to a decrease in enzyme function .
In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a component of electronic devices. The presence of the bromine atom and methyl groups can influence the compound’s electronic distribution and reactivity .
Comparación Con Compuestos Similares
5-Bromo-3,6-dimethylbenzofuran can be compared with other benzofuran derivatives, such as:
5-Bromo-2,3-dimethylbenzofuran: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,6-Dimethylbenzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,6-dimethylbenzofuran:
The uniqueness of 5-bromo-3,6-dimethylbenzofuran lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
33147-10-3 |
|---|---|
Fórmula molecular |
C10H9BrO |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
5-bromo-3,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3 |
Clave InChI |
POBZNMIYMRZYMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
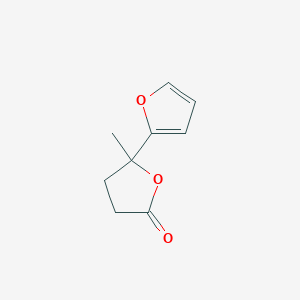
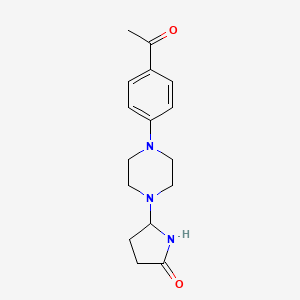
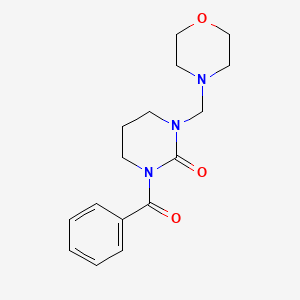
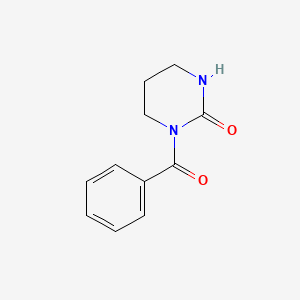
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
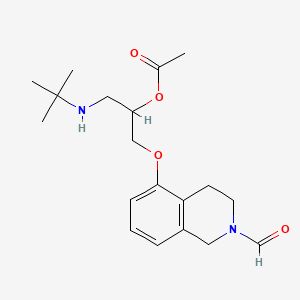
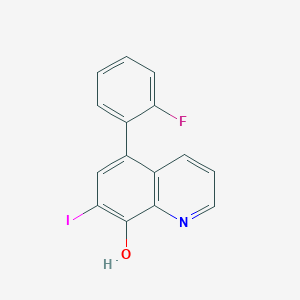
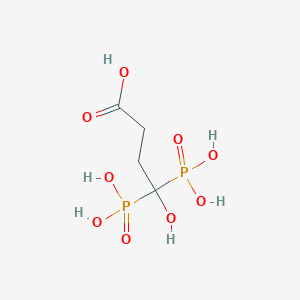
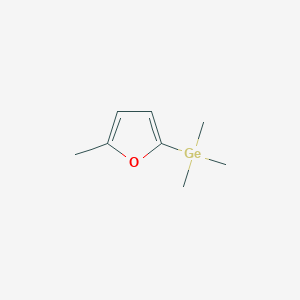
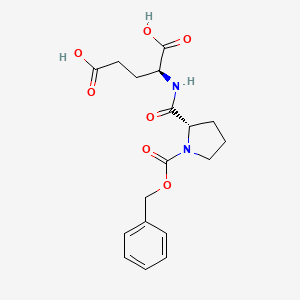
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
